Cas no 886906-60-1 (4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

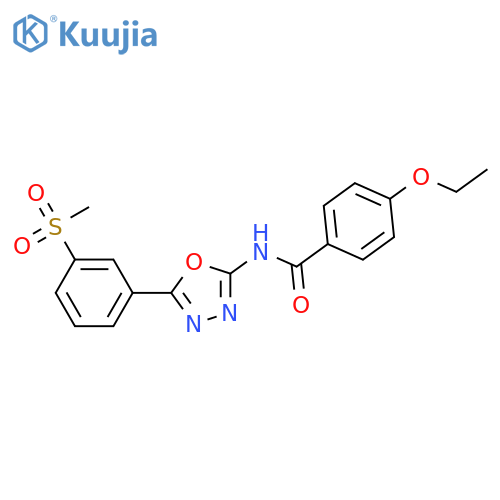

886906-60-1 structure

商品名:4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide

CAS番号:886906-60-1

MF:C18H17N3O5S

メガワット:387.40968298912

CID:5476767

4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-ethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- 4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide

-

- インチ: 1S/C18H17N3O5S/c1-3-25-14-9-7-12(8-10-14)16(22)19-18-21-20-17(26-18)13-5-4-6-15(11-13)27(2,23)24/h4-11H,3H2,1-2H3,(H,19,21,22)

- InChIKey: WWPKXKFSIJYOQT-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NN=C(C2=CC=CC(S(C)(=O)=O)=C2)O1)(=O)C1=CC=C(OCC)C=C1

4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2645-0686-2mg |

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886906-60-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2645-0686-4mg |

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886906-60-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2645-0686-20μmol |

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886906-60-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2645-0686-50mg |

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886906-60-1 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2645-0686-10μmol |

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886906-60-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2645-0686-5μmol |

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886906-60-1 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2645-0686-3mg |

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886906-60-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2645-0686-20mg |

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886906-60-1 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2645-0686-100mg |

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886906-60-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2645-0686-15mg |

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886906-60-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

886906-60-1 (4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide) 関連製品

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 13769-43-2(potassium metavanadate)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量